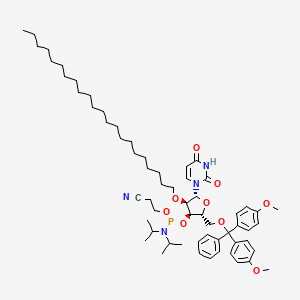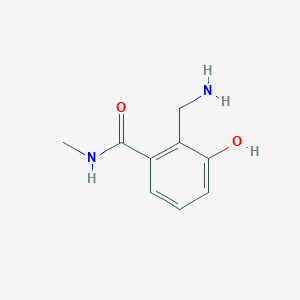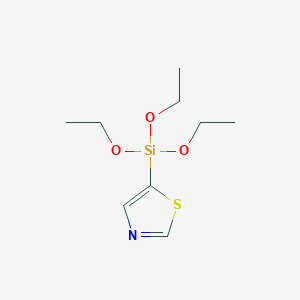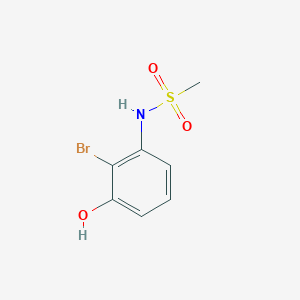![molecular formula C10H10N2O4 B14848390 [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetylamino group, a formyl group, and an acetic acid moiety attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The acetylamino group can be introduced through acetylation reactions, while the formyl group can be added via formylation reactions. The acetic acid moiety is often introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: can be compared with other pyridine derivatives, such as:
Nicotinic acid:
Isonicotinic acid: Used in the synthesis of isoniazid, an anti-tuberculosis drug.
Picolinic acid: Known for its role in metal ion chelation.
The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10N2O4 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
2-(2-acetamido-6-formylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O4/c1-6(14)11-9-3-7(4-10(15)16)2-8(5-13)12-9/h2-3,5H,4H2,1H3,(H,15,16)(H,11,12,14) |
Clé InChI |
MIIOILKFRRCUDF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=N1)C=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






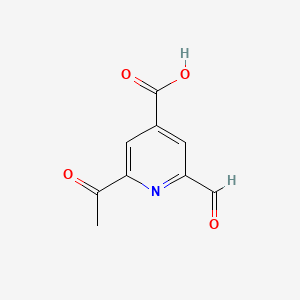
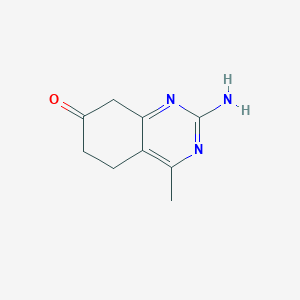

![(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)
